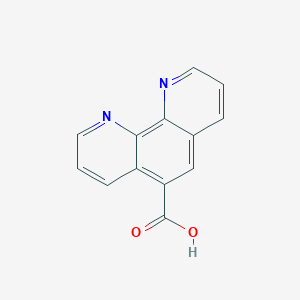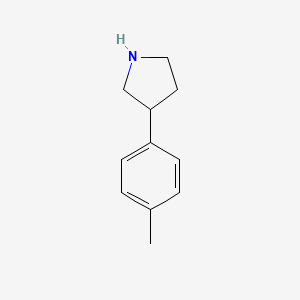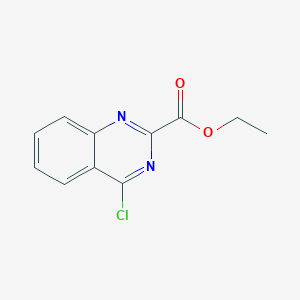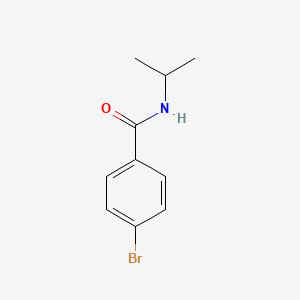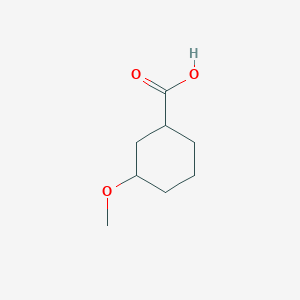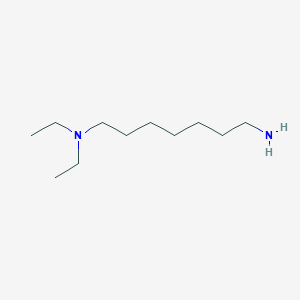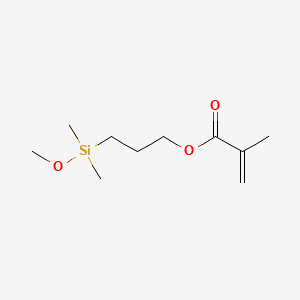
3-(Methoxydimethylsilyl)propyl methacrylate
Übersicht
Beschreibung
3-(Methoxydimethylsilyl)propyl methacrylate (3-MDSM) is a versatile and multifunctional monomer used in the synthesis of various polymers and copolymers systems. It is a low molecular weight monomer with a low glass transition temperature, and is used in a variety of applications such as coatings, adhesives, and electronic materials. 3-MDSM is also used as a crosslinking agent in the synthesis of polymers and copolymers systems. In addition, 3-MDSM can be used as a reactive diluent in the synthesis of polymers and copolymers systems, and can be used to modify the physical and chemical properties of the polymer.
Wissenschaftliche Forschungsanwendungen
Sensor Development and Chemical Reaction Monitoring
3-(Trimethoxysilyl)propyl methacrylate (TPM) hydrolyzes to form surface-active molecules, which decrease surface tension when in contact with water. This reaction can be used as a sensor to monitor the hydrolysis process and understand the role of these molecules in emulsion formation and stabilization. The kinetics of this reaction can be controlled by altering the pH of the aqueous phase, and the auto-oscillations observed in the surface tension during measurements are linked to complex flows in the aqueous phase (Tleuova et al., 2016).
Polymer Synthesis and Characterization
3-(Trimethoxysilyl)propyl methacrylate has been used in the synthesis of water-soluble polymethacrylates via living anionic polymerization. This process involves protecting groups and results in polymers with predicted molecular weights and narrow molecular weight distributions (Ishizone et al., 2003). Similarly, gel polyelectrolytes based on selected methacrylates, including TPM, have been studied for their mechanical, thermal, and electrochemical properties (Musil et al., 2015).
Development of Hydrogels for Contact Lenses
Methacrylate-capped fluoro side chain siloxanes, synthesized using 3-(trimethoxysilyl)propyl methacrylate, have been evaluated for potential use in hydrogels for contact lenses. These hydrogels exhibit high oxygen permeability and a low modulus of elasticity, making them suitable for this application (Knzler & Ozark, 1997).
Advanced Material Applications
The phase behavior of 3-(trimethoxysilyl)propyl methacrylate in supercritical carbon dioxide has been analyzed. This research is significant for understanding solubility and reaction conditions in advanced material applications, such as in the development of new polymers and composites (Lee et al., 2018).
Coatings and Surface Modifications
3-(Diethoxymethylsilyl)propyl methacrylate (MPTS) has been used in creating silicon-acrylate copolymer emulsions for humidity controlling coatings. These coatings exhibit good humidity sensitivity and retention, making them suitable for interior wall coatings in buildings (Wu Zhan-min, 2013).
Propagation Rate and Polymerization Kinetics
The radical polymerization propagation rate of 3-[tris(trimethylsilyloxy)silyl] propyl methacrylate has been measured, contributing to a deeper understanding of the polymerization kinetics and potential applications in advanced polymer synthesis (Muratore et al., 2000).
Antismudge Coatings
Diblock copolymers involving 3-(triisopropyloxysilyl)propyl methacrylate have been synthesized and used to coat glass plates, resulting in optically clear, oil- and water-repellent surfaces. This has potential applications in creating antismudge coatings for various surfaces (Macoretta et al., 2014).
Eigenschaften
IUPAC Name |
3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDMKOVTOUIKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30985331 | |
| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxydimethylsilyl)propyl methacrylate | |
CAS RN |
66753-64-8 | |
| Record name | 3-Methacryloxypropyldimethylmethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxydimethylsilyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxydimethylsilyl)propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



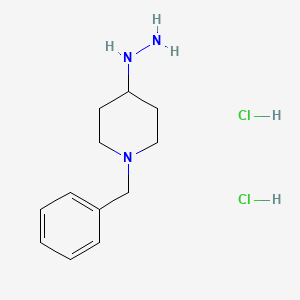
![4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B1587181.png)
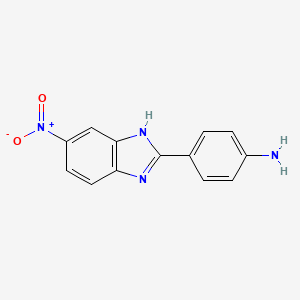
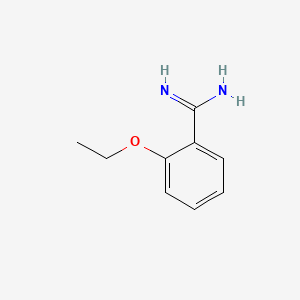
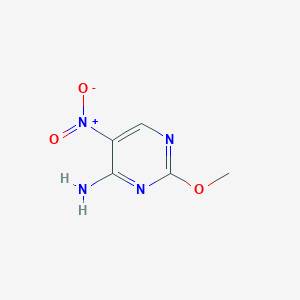
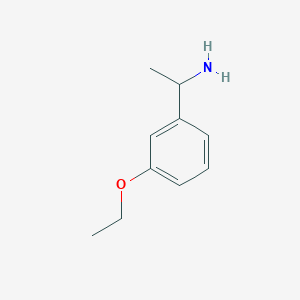
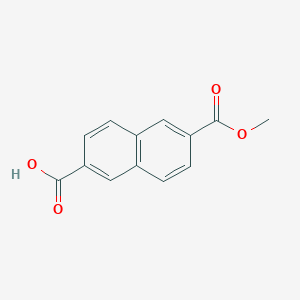
![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)
